tert-butyl N-(5-methylthiophen-2-yl)carbamate
Overview
Description
The compound tert-butyl N-(5-methylthiophen-2-yl)carbamate is a chemical entity that can be utilized as an intermediate in the synthesis of various biologically active compounds. It is part of a broader class of tert-butyl carbamates, which are known for their utility in organic synthesis due to their protective group properties and their ability to undergo a range of chemical transformations.
Synthesis Analysis
The synthesis of tert-butyl carbamates typically involves the reaction of aldehydes with tert-butyl N-hydroxycarbamate. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Similarly, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an important intermediate in the synthesis of omisertinib (AZD9291), was synthesized from commercially available starting materials through acylation, nucleophilic substitution, and reduction, achieving a total yield of 81% .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be complex, with the tert-butyl group providing steric bulk that can influence the reactivity and physical properties of the molecule. For instance, the structure-activity relationship studies of tert-butyl-2-[4-(substituted-ethynyl)phenyl]-1,3-dithianes have shown that the substituents on the ethynyl moiety significantly affect the potency of these compounds as chloride channel blockers .
Chemical Reactions Analysis
Tert-butyl carbamates are versatile in chemical reactions. They can behave as N-(Boc)-protected nitrones, reacting with organometallics to yield N-(Boc)hydroxylamines . Additionally, they can be used as sources for various synthons, as demonstrated by the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder and electrophiles to produce functionalized carbamates .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The protonation sites and dissociation mechanisms of tert-butylcarbamates have been studied in the context of tandem mass spectrometric assays, revealing that protonation can occur at the carbonyl group in the gas phase or at the carbamate nitrogen atom in methanol solution . The stability of these compounds can be affected by intramolecular hydrogen bonding and solvation effects. Furthermore, the oxidation of tert-butyl carbamates can lead to various products, depending on the specific substituents and reaction conditions .
Scientific Research Applications
Application 1: Ketoreductase-assisted synthesis
- Summary of the Application : The compound is used in the ketoreductase-assisted synthesis of chiral selective tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate .
- Methods of Application : The process involves the use of ketoreductases capable of performing chiral selective reduction in tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate . Optimum parameters were 40 °C, pH 7.0, 10% enzyme loading, and 100 g/L substrate loading for maximum conversion and > 99% chiral selectivity .
- Results or Outcomes : ES-KRED-213 showed 99.4% conversion, 4.9 g/50 mL product formation, with an actual product recovery of 4.2 g corresponding to a product yield 85% with respect to the product formed after reaction .
Application 2: Synthesis of Ceftolozane
- Summary of the Application : The compound is used in the synthesis of Ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .
- Methods of Application : The synthesis involves amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine . The structures of the target product and intermediates in each step were characterized by mass spectrometry, 1H and 13C NMR, and FT-IR spectroscopy .
- Results or Outcomes : The important intermediate product in the synthesis of ceftolozane, tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate, was obtained in an overall yield of 59.5% .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
tert-butyl N-(5-methylthiophen-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-7-5-6-8(14-7)11-9(12)13-10(2,3)4/h5-6H,1-4H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPLSXXSBGWVRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351984 | |
Record name | tert-butyl N-(5-methylthiophen-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(5-methylthiophen-2-yl)carbamate | |
CAS RN |
62188-21-0 | |
Record name | tert-butyl N-(5-methylthiophen-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(5-methylthiophen-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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